5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine
Description
5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine is an organic compound that belongs to the class of pyridines
Properties
Molecular Formula |
C13H13BrN2O3 |
|---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
5-bromo-3-methoxy-2-[(5-methoxypyridin-2-yl)methoxy]pyridine |
InChI |
InChI=1S/C13H13BrN2O3/c1-17-11-4-3-10(15-7-11)8-19-13-12(18-2)5-9(14)6-16-13/h3-7H,8H2,1-2H3 |
InChI Key |
RASXYROVBGNVJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)COC2=C(C=C(C=N2)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine typically involves the reaction of 5-bromo-2-methoxypyridine with 5-methoxypyridin-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of 5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, carboxylic acids, and other oxidized derivatives.
Reduction Reactions: Products include alcohols, amines, and other reduced derivatives.
Scientific Research Applications
5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: A related compound with similar chemical properties but lacking the additional methoxypyridinyl group.
5-Bromo-3-methoxypyridin-2-amine: Another related compound with an amine group instead of the methoxypyridinyl group.
5-Bromo-3-methoxy-2-nitropyridine: A compound with a nitro group instead of the methoxypyridinyl group.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions with various biological targets .
Biological Activity
5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its pharmacological properties.
The chemical structure of 5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H13BrN2O3 |
| Molecular Weight | 325.16 g/mol |
| CAS Number | 2738328-60-2 |
| SMILES | COc1ccc(COc2ncc(Br)cc2OC)nc1 |
Research indicates that compounds with similar structures exhibit activity as gamma-secretase modulators (GSMs), which are significant in Alzheimer's disease treatment. The methoxypyridine moiety enhances solubility and bioavailability, allowing effective blood-brain barrier (BBB) penetration. Studies suggest that such compounds can reduce amyloid-beta (Aβ42) levels, a key factor in Alzheimer's pathology .
Neuroprotective Effects
In vivo studies have shown that derivatives of methoxypyridine effectively reduce Aβ42 levels in animal models. For instance, treatment with a methoxypyridine-derived compound demonstrated a significant reduction in Aβ42 levels in both plasma and brain tissues of transgenic mice models (Tg2576) . These findings support the hypothesis that 5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine may possess neuroprotective properties.
Pharmacokinetics
Pharmacokinetic evaluations reveal that compounds with similar structures exhibit rapid absorption and significant first-pass metabolism. For example, after oral administration, certain analogs reached peak plasma concentrations within 15 minutes, indicating efficient absorption and distribution . The estimated bioavailability for these compounds was around 53.7%, suggesting potential for therapeutic use.
Case Studies
- Case Study on Amyloid-beta Reduction : A study involving J20 mice treated with a methoxypyridine compound showed a marked decrease in Aβ42 levels compared to untreated controls, reinforcing the potential use of this compound in Alzheimer's disease management .
- Solubility and Activity Correlation : Another investigation highlighted that introducing the methoxypyridyl B-ring significantly improved solubility and biological activity compared to parent compounds lacking this feature. This structural modification led to enhanced inhibition of Aβ42 production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
